molecular formula C12H12BrN3O2 B2722185 Ethyl 1-(6-bromopyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylate CAS No. 1536648-98-2

Ethyl 1-(6-bromopyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylate

Cat. No. B2722185
CAS RN: 1536648-98-2
M. Wt: 310.151
InChI Key: YXWTXVQEJJIFRW-UHFFFAOYSA-N
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Description

Ethyl 1-(6-bromopyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylate (EBP-MPC) is a brominated pyrazole derivative that has recently been studied for its potential applications in scientific research. EBP-MPC has a wide range of applications in the field of biochemistry and physiology, and is currently being investigated for its potential use in drug development and other therapeutic applications.

Scientific Research Applications

Synthesis Methodologies

Ethyl 1-(6-bromopyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylate is involved in various synthesis methodologies. One example includes its role in the highly regioselective synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates, achieved under ultrasound irradiation, highlighting its importance in creating specific regioisomers with high yields (Machado et al., 2011).

Drug Discovery and Molecular Docking

In the realm of drug discovery, this compound plays a significant role in the development of new medicinal agents. For instance, its derivatives have been explored for anti-tubercular properties through both in silico and in vitro studies, showing potential as a key intermediate in the creation of active agents against tuberculosis (Vavaiya et al., 2022).

Vasorelaxant Properties

Research on the vasorelaxant potency of new functionalized tetrazole–pyrazole compounds, where this compound derivatives are involved, has shown promising results. One specific compound demonstrated a significant vasorelaxant activity, which was partially endothelium-dependent (Cherfi et al., 2021).

Corrosion Inhibition

In industrial applications, derivatives of this compound have been investigated as corrosion inhibitors for mild steel in the pickling process. They exhibit high efficiency and adhere to the Langmuir adsorption isotherm, showing significant potential in industrial maintenance (Dohare et al., 2017).

Catalytic Applications

The compound's derivatives have also been utilized as ligands in palladium complexes, which are effective catalysts for the polymerization of 1-heptene and 1-octene to create highly branched polyolefins. This application demonstrates its versatility in the field of material science (Obuah et al., 2014).

properties

IUPAC Name

ethyl 1-(6-bromopyridin-2-yl)-5-methylpyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrN3O2/c1-3-18-12(17)9-7-14-16(8(9)2)11-6-4-5-10(13)15-11/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTNMIFRSQHYFQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=NC(=CC=C2)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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